molecular formula C9H16ClN3S B1530872 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-methylethan-1-amine hydrochloride CAS No. 1864059-44-8

2-((4,6-dimethylpyrimidin-2-yl)thio)-N-methylethan-1-amine hydrochloride

Cat. No.: B1530872
CAS No.: 1864059-44-8
M. Wt: 233.76 g/mol
InChI Key: ODRBLNAEUOQDAW-UHFFFAOYSA-N
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Description

2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-methylethan-1-amine hydrochloride is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a pyrimidinyl group, a sulfur atom, and an amine group, making it a versatile molecule for research and industrial purposes.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

  • Thiolation Reaction: Starting with 4,6-dimethylpyrimidin-2-yl chloride, reacting it with ethanethiol in the presence of a base such as triethylamine to form the thioether intermediate.

  • Amination Reaction: The thioether intermediate is then reacted with methylamine to introduce the amine group, followed by acidification to obtain the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis systems are often employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can occur, where the thioether group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Various nucleophiles, depending on the desired product

Major Products Formed:

  • Oxidation: Sulfoxides or sulfones

  • Reduction: Alcohols or amines

  • Substitution: Various substituted pyrimidines or thioethers

Comparison with Similar Compounds

  • 2-(4,6-Dimethylpyrimidin-2-yl)ethanamine dihydrochloride

  • Pirimicarb (2-dimethylamino-5,6-dimethylpyrimidin-4-yl dimethylcarbamate)

  • 2-Pyrimidinamine, 4,6-dimethyl-

Uniqueness: 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-methylethan-1-amine hydrochloride is unique due to its specific structural features, such as the thioether group and the N-methylated amine, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3S.ClH/c1-7-6-8(2)12-9(11-7)13-5-4-10-3;/h6,10H,4-5H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRBLNAEUOQDAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCCNC)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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